molecular formula C30H50N4O6S B12731033 Ethanediamide, N-decyl-N'-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- CAS No. 81717-29-5

Ethanediamide, N-decyl-N'-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-

Cat. No.: B12731033
CAS No.: 81717-29-5
M. Wt: 594.8 g/mol
InChI Key: FFRABUYXPOWROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an amide linkage, and a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps:

    Formation of the Decylamine Derivative: Decylamine reacts with oxalyl chloride to form N-decyl-oxalamide.

    Introduction of the Phenyl Group: The N-decyl-oxalamide is then reacted with 4-aminobenzenesulfonyl chloride to introduce the phenyl group.

    Final Coupling Reaction: The intermediate product is coupled with another decylamine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the amide linkages.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced amide or sulfonyl groups, leading to simpler amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Bioconjugation: Employed in linking biomolecules for research purposes.

    Drug Delivery: Potential use in designing drug delivery systems due to its complex structure.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic properties.

    Diagnostics: Utilized in the development of diagnostic agents.

Industry

    Polymer Production: Used in the synthesis of specialty polymers.

    Surfactants: Incorporated into surfactant formulations for various applications.

Mechanism of Action

The mechanism of action of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, N-decyl-N’-((4-aminophenyl)sulfonyl)-: Lacks the oxoacetyl group, making it less complex.

    Ethanediamide, N-decyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-: Contains a methyl group instead of a decyl group, altering its properties.

Properties

CAS No.

81717-29-5

Molecular Formula

C30H50N4O6S

Molecular Weight

594.8 g/mol

IUPAC Name

N-decyl-N'-[4-[[2-(decylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C30H50N4O6S/c1-3-5-7-9-11-13-15-17-23-31-27(35)29(37)33-25-19-21-26(22-20-25)41(39,40)34-30(38)28(36)32-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)

InChI Key

FFRABUYXPOWROC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.